molecular formula C6H5BClFO3 B1465898 (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid CAS No. 1003298-72-3

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid

Cat. No.: B1465898
CAS No.: 1003298-72-3
M. Wt: 190.37 g/mol
InChI Key: WETMDTXTPLMJHT-UHFFFAOYSA-N
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Description

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is an organoboron compound with the molecular formula C6H5BClFO3. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and hydroxyl groups. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Mechanism of Action

Target of Action

The primary target of (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

This compound acts as a ligand in metal-catalyzed reactions . In the Suzuki-Miyaura cross-coupling reaction, it participates in two key steps: oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid group of the compound is transferred from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, leads to the formation of new carbon-carbon bonds . This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and materials .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and solubility in many organic solvents . These properties can influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant to various functional groups . The compound itself should be stored in a dry, cool place, and it should avoid contact with oxidizing agents . Good ventilation is also necessary to prevent the inhalation of vapors or dust .

Biochemical Analysis

Biochemical Properties

(3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and catalysis. This compound can interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with their active sites. For example, it has been shown to inhibit serine proteases by binding to the serine residue in the enzyme’s active site, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with proteins that contain diol groups, such as glycoproteins, through the formation of boronate esters. These interactions can modulate protein function and stability, making this compound a valuable tool for studying protein-protein interactions and enzyme regulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse and depend on the specific cellular contextFor instance, by inhibiting specific proteases, this compound can alter the degradation of signaling proteins, leading to changes in cell signaling pathways and cellular responses . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes. Furthermore, this compound can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of reversible covalent bonds with the active sites of enzymes, which can result in enzyme inhibition or activation . For example, the binding of this compound to the active site of a serine protease can inhibit the enzyme’s activity by preventing substrate binding and catalysis. Additionally, this compound can interact with proteins containing diol groups, forming boronate esters that can modulate protein function and stability. These interactions can influence various cellular processes, including cell signaling, gene expression, and metabolism. Moreover, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. This compound is generally stable at room temperature and can be stored for extended periods without significant degradation . Its stability can be influenced by factors such as pH, temperature, and the presence of other reactive molecules. In in vitro studies, this compound has been shown to maintain its inhibitory effects on enzymes over time, although the extent of inhibition may decrease with prolonged exposure. In in vivo studies, long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity, cell signaling pathways, and gene expression.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage, inflammation, and disruption of normal cellular function. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. For example, low doses of this compound can inhibit specific proteases without affecting other cellular processes, while higher doses can lead to broad-spectrum enzyme inhibition and adverse effects on cellular health.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can modulate the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For instance, by inhibiting specific enzymes involved in glycolysis or the citric acid cycle, this compound can alter the flow of metabolites through these pathways, affecting cellular energy production and overall metabolism. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and adenosine triphosphate (ATP), influencing their availability and utilization in metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. For example, this compound can bind to glycoproteins and other proteins containing diol groups, forming boronate esters that can affect its distribution within the cell. Additionally, this compound can be transported to specific cellular compartments or organelles, where it can exert its effects on enzyme activity, cell signaling, and metabolism.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function within the cell . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Additionally, this compound can be targeted to the mitochondria, where it can modulate the activity of metabolic enzymes and affect cellular energy production. The subcellular localization of this compound can also be influenced by its interactions with binding proteins and other biomolecules, which can affect its distribution and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid can be synthesized through various methods. One common approach involves the reaction of 3-chloro-5-fluoro-4-hydroxyphenyl magnesium bromide with triisopropyl borate, followed by hydrolysis to yield the desired boronic acid . Another method involves the direct borylation of 3-chloro-5-fluoro-4-hydroxyphenyl halides using a palladium catalyst and a boron reagent .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: (3-Chloro-5-fluoro-4-hydroxyphenyl)boronic acid is unique due to the combination of chlorine, fluorine, and hydroxyl substituents on the phenyl ring. This combination can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable tool in organic synthesis and scientific research .

Properties

IUPAC Name

(3-chloro-5-fluoro-4-hydroxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BClFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WETMDTXTPLMJHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromo-2-chloro-6-fluoro-phenol (0.500 g, 2.21 mmol) is dissolved in dry THF, the reaction mixture is cooled to −78° C. (dry-ice/acetone bath) and 2.5M n-butylithium (1.06 ml, 2.66 mmol) is slowly added drop wise with stirring for 5 minutes. TMSCl (0.298 ml, 2.33 mmol) is added drop wise maintaining the temperature below −70° C. and the reaction mixture is stirred for 30 minutes. Boric acid triethyl ester is then added (0.385 ml, 2.26 mmol) followed by the second addition of n-butylitlium (1.06 ml, 2.66 mmol) maintaining the temperature below −65° C. The reaction mixture is stirred at −70° C. for 30 minutes then quenched with 5M HCl (5 ml) and allowed to warm to room temperature with stirring for 30 minutes. The reaction mixture is diluted with water and EtOAc and the organic portion is washed with 5M NaOH. The aqueous layer is acidified with 5M HCl and extracted with EtOAc, this organic portion is washed with brine, dried over MgSO4 and concentrated in vacuo to afford the title compound as an off white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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